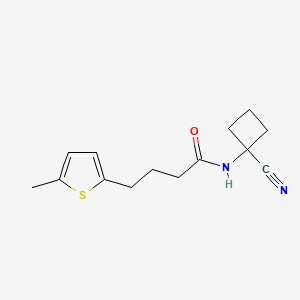![molecular formula C10H14O B2401148 Dispiro[3.0.35.14]nonane-9-carbaldéhyde CAS No. 2470441-14-4](/img/structure/B2401148.png)
Dispiro[3.0.35.14]nonane-9-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[3.0.35.14]nonane-9-carbaldehyde is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its intricate molecular architecture, which allows it to participate in a variety of chemical reactions.
Applications De Recherche Scientifique
Dispiro[3.0.35.14]nonane-9-carbaldehyde is valuable in scientific research due to its versatile reactivity and unique structure. Its applications include:
Organic Synthesis: Used as a building block for synthesizing complex molecules.
Drug Discovery: Investigated for potential pharmacological properties and as a precursor for drug candidates.
Material Science: Explored for its potential in creating novel materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[303514]nonane-9-carbaldehyde typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of Dispiro[3.0.35.14]nonane-9-carbaldehyde is less common due to its specialized applications. when produced on a larger scale, the process involves optimized reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry may be employed to enhance production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[3.0.35.14]nonane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed .
Mécanisme D'action
The mechanism by which Dispiro[3.0.35.14]nonane-9-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in synthetic and biological applications. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro[3.0.35.14]nonane-7-carbaldehyde: Similar in structure but with the carbaldehyde group at a different position.
Dispiro[3.0.3.1]nonane-9-carbaldehyde: Another dispiro compound with a slightly different ring structure.
Uniqueness
Dispiro[3.0.35.14]nonane-9-carbaldehyde stands out due to its specific dispiro configuration and the position of the carbaldehyde group.
Propriétés
IUPAC Name |
dispiro[3.0.35.14]nonane-9-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-7-8-9(3-1-4-9)10(8)5-2-6-10/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZGBKDGFYEASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)
![2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2401072.png)

![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2401075.png)



![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)
![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
